NDSB-195

Description

Structure

3D Structure

Properties

IUPAC Name |

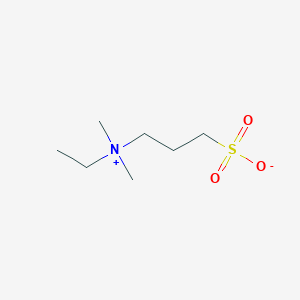

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCRHRDBFDCWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160255-06-1 | |

| Record name | 5 dimethylethyl-(3-sulfopropyl)ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NDSB-195: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and functional properties of the non-detergent sulfobetaine (B10348), NDSB-195, a versatile tool in protein biochemistry and drug discovery.

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic compound widely utilized in the fields of biochemistry and drug development for its ability to stabilize proteins, prevent aggregation, and facilitate crystallization and refolding.[1][2][3] Unlike traditional detergents, this compound is a non-denaturing agent that does not form micelles, allowing for its easy removal from protein solutions via dialysis.[4][5][6] Its unique properties make it an invaluable additive in a variety of applications, from enhancing the yield of membrane and cytoskeletal proteins to improving the quality of protein crystals for structural studies.[1][4]

Core Physical and Chemical Properties

This compound is a white, solid compound that is highly soluble in water.[1] Its zwitterionic nature, conferred by a sulfobetaine group and a quaternary ammonium (B1175870) group, is maintained over a broad pH range.[2][5][7] This characteristic, combined with its minimal impact on the viscosity and pH of biological buffers, makes it a highly compatible additive for a wide array of experimental conditions.[1][2][4] A key advantage for protein quantification is its lack of significant absorbance in the near-UV range (around 280 nm), which avoids interference with protein concentration measurements.[1][5][8][9]

| Property | Value | Reference |

| CAS Number | 160255-06-1 | [1][3][6][10][11] |

| Molecular Formula | C₇H₁₇NO₃S or C₈H₁₈N₂O₄S | [1][3][10][11] |

| Molecular Weight | 195.28 g/mol or 195.3 g/mol | [1][2][6][8][10][11] |

| Appearance | White solid | [3] |

| Solubility in Water | Highly soluble; ≥ 10% at 20°C; > 2.0 M | [1][2][4][6][10][11][12] |

| UV Absorbance (280 nm) | Does not absorb significantly | [1][5][8][9] |

| Form | Solid | |

| Assay | ≥95% (TLC) | [3] |

| Storage Temperature | 15-25°C |

Mechanism of Action and Applications

The primary mechanism of this compound involves its interaction with the hydrophobic regions of proteins.[2][4] The short hydrophobic group of this compound is thought to shield these exposed hydrophobic patches on protein surfaces, thereby preventing the intermolecular interactions that lead to aggregation.[2][4] This stabilizing effect is crucial during protein extraction, refolding, and crystallization processes. While it effectively prevents the formation of non-specific aggregates, it is not capable of disrupting strongly aggregated proteins.[4]

Protein Solubilization and Extraction

This compound has been shown to significantly increase the extraction yield of various proteins, including those from membranes, nuclei, and the cytoskeleton.[1][2][4]

Experimental Workflow: Protein Extraction with this compound

Caption: A generalized workflow for utilizing this compound to enhance protein extraction yields.

Protein Refolding

A common challenge in recombinant protein production is the formation of insoluble inclusion bodies. This compound can be a valuable additive in refolding buffers to facilitate the renaturation of chemically or thermally denatured proteins.[1][2][3][5]

Experimental Protocol: In Vitro Protein Refolding

-

Solubilization of Inclusion Bodies:

-

Resuspend the inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to fully denature and reduce the protein.

-

Incubate at room temperature with gentle agitation until the solution clarifies.

-

Centrifuge to remove any remaining insoluble material.

-

-

Refolding:

-

Prepare a refolding buffer containing a suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox system (e.g., reduced and oxidized glutathione), and this compound at a concentration of 0.5 M to 1.0 M.[6]

-

Rapidly dilute the solubilized protein from the denaturant solution into the refolding buffer. The final protein concentration should be low to favor intramolecular folding over intermolecular aggregation.

-

Incubate at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.

-

-

Purification and Analysis:

Protein Crystallization

This compound has proven to be an effective additive in protein crystallization, often improving crystal quality and even enabling the crystallization of previously intractable proteins.[1][4][13] It can increase the solubility of the protein, allowing for the use of higher precipitant concentrations, and can reduce crystal twinning.[1][4] For instance, the presence of this compound has been shown to nearly triple the solubility of lysozyme (B549824) at a concentration of 0.75 M.[2][4]

Logical Relationship: this compound in Protein Crystallization

Caption: The logical flow of how this compound facilitates the growth of high-quality protein crystals.

Stability and Storage

This compound is a hygroscopic compound and should be protected from moisture.[6] It is stable when stored as a solid at room temperature (15-25°C). While aqueous solutions of this compound are convenient, they can undergo slow degradation over several weeks at room temperature.[4] For long-term use, it is recommended to prepare fresh solutions or to sterile filter and store them appropriately.[4]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals working with proteins. Its ability to enhance solubility, prevent aggregation, and facilitate refolding and crystallization, all without denaturing the protein, makes it an indispensable reagent in modern biochemistry. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts.

References

- 1. store.p212121.com [store.p212121.com]

- 2. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. interchim.fr [interchim.fr]

- 7. Protein stabilizer, this compound, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - 製品 - Hopax Fine Chemicals [hopaxfc.com]

- 9. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]

- 10. Anatrace.com [anatrace.com]

- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 12. Anatrace.com [dev.anatrace.com]

- 13. files.core.ac.uk [files.core.ac.uk]

The Role of NDSB-195 in Preventing Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, often leading to loss of efficacy, and the potential for immunogenic responses. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have emerged as effective agents in preventing protein aggregation and aiding in protein refolding. Among these, NDSB-195 (Dimethylethylammoniumpropanesulfonate) has garnered attention for its ability to stabilize proteins in solution. This technical guide provides an in-depth overview of the role of this compound in preventing protein aggregation, including quantitative data on its efficacy, detailed experimental protocols, and a mechanistic overview.

Mechanism of Action

This compound is a zwitterionic compound that is thought to exert its stabilizing effect by modulating the hydration shell of proteins rather than through direct binding.[1] This interaction is believed to be transient and weak, preventing the formation of non-native protein conformations that are precursors to aggregation. By enriching the water structure around the protein, this compound is thought to increase the energy barrier for the conformational changes that lead to aggregation. This mechanism allows it to be easily removed by dialysis, a significant advantage in downstream processing.[2]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing aggregation and enhancing solubility has been demonstrated for several proteins. The following tables summarize key quantitative findings from the literature.

| Protein | Condition | This compound Concentration | Effect | Reference |

| Lysozyme | 20°C, pH 4.6 | 0.25 M | ~2-fold increase in solubility | [3] |

| Lysozyme | 20°C, pH 4.6 | 0.75 M | ~3-fold increase in solubility | [3] |

| Bovine Serum Albumin (BSA) | Aggregation induced by DTT reduction | 0.5 M | Onset of aggregation delayed from 30 to 50 min | [1] |

| Malate Dehydrogenase (MDH) | Crystallization | Not specified | Increased crystal size from 0.1 to 0.4 mm | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of this compound.

Dynamic Light Scattering (DLS) for Monitoring Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the kinetics of protein aggregation.

Objective: To determine the effect of this compound on the aggregation rate of a target protein.

Materials:

-

Target protein solution (e.g., 1 mg/mL in a suitable buffer)

-

This compound stock solution (e.g., 2 M in the same buffer)

-

Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

DLS instrument and compatible cuvettes

Protocol:

-

Prepare protein solutions with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1 M) by mixing the protein stock, this compound stock, and buffer. Ensure the final protein concentration is the same in all samples.

-

Filter all solutions through a 0.22 µm syringe filter to remove any pre-existing dust or aggregates.

-

Transfer the samples to clean DLS cuvettes.

-

Induce aggregation through a chosen stressor (e.g., thermal stress by incubating at an elevated temperature, or chemical stress by adding a denaturant).

-

Immediately begin DLS measurements, collecting data at regular time intervals (e.g., every 5 minutes) for a set duration (e.g., 2 hours).

-

Set the DLS instrument parameters, including the scattering angle (typically 90° or 173°), temperature, and data acquisition time.

-

Analyze the data to determine the change in the average hydrodynamic radius and polydispersity index (PDI) over time for each this compound concentration. A slower rate of increase in these parameters indicates inhibition of aggregation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes that may precede aggregation.

Objective: To evaluate the effect of this compound on the secondary structure of a protein under stress.

Materials:

-

Target protein solution (e.g., 0.1-0.2 mg/mL in a suitable buffer)

-

This compound stock solution

-

CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region)

-

CD spectrometer and quartz cuvette (e.g., 1 mm path length)

Protocol:

-

Prepare protein samples with and without this compound as described in the DLS protocol.

-

Record a baseline spectrum of the buffer (with and without this compound) and subtract it from the corresponding protein sample spectra.

-

Obtain CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

-

To induce aggregation, gradually increase the temperature and record spectra at different temperature points.

-

Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helices (negative bands at 222 and 208 nm) and beta-sheets (negative band around 218 nm). A preservation of the native-like spectrum in the presence of this compound indicates a stabilizing effect.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

The ThT assay is a common method for detecting the formation of amyloid-like fibrils, which are a specific type of protein aggregate.

Objective: To quantify the inhibitory effect of this compound on the formation of amyloid fibrils.

Materials:

-

Target protein solution prone to amyloid formation

-

This compound stock solution

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Prepare protein solutions with varying concentrations of this compound in the wells of the microplate.

-

Add ThT to each well to a final concentration of, for example, 20 µM.

-

Induce fibril formation (e.g., by incubation at 37°C with shaking).

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Plot the fluorescence intensity against time. A reduction in the fluorescence signal and a longer lag phase in the presence of this compound indicate inhibition of amyloid fibril formation.

Visualizations

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound in preventing protein aggregation.

General Experimental Workflow for Assessing this compound Efficacy

Caption: A general workflow for evaluating the effectiveness of this compound.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development for its ability to prevent protein aggregation and enhance protein stability. Its mechanism of action, centered on the modulation of the protein's hydration shell, offers a gentle yet effective means of stabilization. The quantitative data and experimental protocols provided in this guide serve as a resource for the rational application of this compound in various protein handling and formulation challenges. Further research into the specific interactions of this compound with a wider range of proteins will undoubtedly continue to expand its utility in the biopharmaceutical industry.

References

NDSB-195: A Technical Guide to a Powerful Protein Refolding and Renaturation Reagent

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of NDSB-195 in Protein Refolding

This compound, a non-detergent sulfobetaine, has emerged as a valuable tool in the field of protein biochemistry, particularly for its ability to facilitate the refolding and renaturation of proteins from a denatured state. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on protein solubility and refolding, and detailed experimental protocols.

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that are highly soluble in water and remain electrically neutral over a wide pH range.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are therefore easily removed from protein solutions via dialysis.[2] The primary function of this compound in protein refolding is to prevent the aggregation of protein folding intermediates, a common bottleneck in recovering functional proteins from inclusion bodies or after chaotropic denaturation.[1] The proposed mechanism involves the interaction of the short hydrophobic group of this compound with exposed hydrophobic regions on protein intermediates, thereby preventing intermolecular aggregation and favoring the correct intramolecular folding pathways.[1]

The applications of this compound are extensive, ranging from increasing the yield of soluble protein during extraction to improving the crystallization of proteins for structural studies.[2] Its ability to stabilize proteins without interfering with their biological activity makes it a valuable excipient in the development of therapeutic proteins.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in enhancing protein solubility and aiding in refolding has been quantified in several studies. The following tables summarize key quantitative data.

| Protein | This compound Concentration | Observed Effect | Reference |

| Lysozyme | 0.25 M | Almost doubles the solubility of lysozyme. | [1] |

| Lysozyme | 0.75 M | Nearly triples the solubility of lysozyme. | [1] |

| Malate Dehydrogenase | Not specified | Increased crystal size from 0.1 mm to 0.4 mm. | [2] |

Table 1: Effect of this compound on Protein Solubility and Crystallization

While specific refolding yield percentages for a wide range of proteins using this compound are not extensively documented in a comparative manner, its inclusion in refolding screens has demonstrated its utility. In a high-throughput screening of refolding conditions for 24 different proteins, this compound was included as a component in the screening matrix, indicating its relevance as a refolding additive.[3]

In the refolding of Bone Morphogenetic Protein-2 (BMP-2), this compound was found to be one of the more effective zwitterionic detergents in promoting the formation of the biologically active dimer.[4] Although ionic detergents showed the highest yields, the performance of this compound highlights its potential in refolding complex disulfide-bonded proteins.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in protein refolding. Below are generalized protocols that can be adapted for specific proteins of interest.

General Protocol for Protein Refolding by Dilution using this compound

This protocol is a starting point and should be optimized for each specific protein.

-

Protein Solubilization:

-

Resuspend purified inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea) and a reducing agent (e.g., 50 mM Dithiothreitol (DTT)) to break any incorrect disulfide bonds.

-

Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.

-

Clarify the solution by centrifugation to remove any remaining insoluble material.

-

-

Refolding:

-

Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) / 0.2 mM oxidized glutathione (GSSG)) to promote correct disulfide bond formation, and this compound at a concentration typically ranging from 0.5 M to 1.0 M.[2]

-

Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle stirring at 4°C. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to further minimize aggregation.[5]

-

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

-

-

Purification and Analysis:

-

Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration).

-

Remove this compound and other small molecules by dialysis against a suitable storage buffer.

-

Analyze the refolded protein for its concentration, purity (SDS-PAGE), and biological activity.

-

Example Protocol: Refolding of Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) using NDSB-201 (a related compound)

This protocol, while using a different NDSB, provides a detailed example of a successful refolding procedure.

-

Solubilization: Solubilize the protein in a buffer containing 8 M urea.

-

Refolding:

-

Prepare a refolding buffer consisting of 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).

-

Add the solubilized protein dropwise to the chilled refolding buffer while stirring. The final protein concentration should be approximately 0.1 mg/mL.

-

Continue stirring for 2 days at 4°C.

-

-

Purification:

-

Concentrate the solution using an Amicon stirred cell (3 kDa cut-off).

-

Dialyze extensively against 20 mM Bis-Tris (pH 6.0).

-

This protocol yielded 8–13 mg of purified TBRII-ECD from 50 mg of urea-solubilized protein.

-

Visualizing the Refolding Process and Mechanism

The mechanism of this compound is primarily based on its chemical properties that prevent non-specific aggregation of protein folding intermediates. As such, it does not involve specific signaling pathways. The following diagrams illustrate the conceptual workflow of protein refolding and the proposed role of this compound.

Caption: A simplified workflow for protein refolding from inclusion bodies.

Caption: Proposed mechanism of this compound in preventing protein aggregation.

References

- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

The Role of NDSB-195 in Modulating Protein Hydrophobicity: A Technical Guide for Researchers

An in-depth exploration of the non-detergent sulfobetaine (B10348) NDSB-195 and its interaction with hydrophobic regions of proteins, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism and applications.

Executive Summary

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry and drug development. Among these, this compound (Dimethylethylammoniumpropanesulfonate) has demonstrated significant efficacy in stabilizing proteins, preventing aggregation, and facilitating protein refolding and crystallization.[1][2][3][4] This technical guide delves into the core of this compound's functionality: its interaction with the hydrophobic regions of proteins. By understanding this fundamental mechanism, researchers can better leverage this compound to overcome challenges in protein handling, characterization, and the development of protein-based therapeutics. This document provides a compilation of the current understanding of this compound's mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Chemical Properties and Mechanism of Action of this compound

This compound is a small amphiphilic molecule, possessing both a hydrophobic ethyl group and a hydrophilic sulfobetaine head group.[4][5] This zwitterionic nature allows it to be highly soluble in aqueous solutions without significantly altering the pH or viscosity.[4][5] Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles, thus avoiding the denaturation of proteins.[2][4][5]

The primary mechanism by which this compound is thought to interact with proteins involves its hydrophobic moiety. It is suggested that the short hydrophobic group of this compound interacts with exposed hydrophobic patches on the surface of proteins.[4] This interaction is crucial in preventing the hydrophobic-hydrophobic interactions between protein molecules that lead to aggregation, a common challenge in protein purification, storage, and formulation.[1][6]

Two main hypotheses for the mechanism of this compound's action have been proposed:

-

Direct Interaction Model: This model suggests that this compound directly binds to hydrophobic regions on the protein surface. This binding shields the hydrophobic patches from the aqueous environment and from other protein molecules, thereby increasing protein solubility and preventing aggregation. Evidence for this model comes from studies on the related compound NDSB-201, which was shown to bind to a hydrophobic pocket on the surface of the TGF-β receptor extracellular domain.[7]

-

Solvent-Mediated Model: This model posits that this compound does not bind directly to the protein but rather alters the properties of the surrounding solvent. By organizing water molecules at the protein-solvent interface, this compound can weaken the hydrophobic effect that drives protein aggregation.[1] This "hydrophobic shielding" effect would favor the native, soluble conformation of the protein.

It is plausible that both mechanisms contribute to the overall stabilizing effect of this compound, with the predominant mechanism depending on the specific protein and solution conditions.

Figure 1. Proposed mechanism of this compound in preventing protein aggregation.

Quantitative Data on this compound - Protein Interactions

While the qualitative effects of this compound on protein stability and solubility are well-documented, specific quantitative data on its binding affinity and thermodynamic parameters are limited in the publicly available literature. The following tables summarize the available quantitative information.

| Protein | Parameter | This compound Concentration (M) | Observation | Reference |

| Lysozyme | Solubility | 0.25 | Solubility nearly doubles | [4][6] |

| Lysozyme | Solubility | 0.75 | Solubility nearly triples | [4][6] |

| Ubiquitin | Stability | Not specified | Enhanced stability against guanidinium (B1211019) chloride denaturation | [1][3] |

Table 1: Quantitative Effects of this compound on Protein Properties

Detailed Experimental Protocols

To facilitate further research into the interaction of this compound with proteins, this section provides detailed, representative protocols for key biophysical techniques. These protocols are based on established methodologies and can be adapted for specific proteins of interest.

Figure 2. General experimental workflow for studying this compound-protein interactions.

Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the effect of this compound on the aggregation state and hydrodynamic radius of a protein in solution.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4), filtered through a 0.22 µm filter

-

DLS instrument

-

Low-volume quartz cuvettes

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the protein (e.g., 10 mg/mL BSA in PBS).

-

Prepare a stock solution of this compound (e.g., 1 M in PBS).

-

Prepare a series of protein samples at a final concentration of 1 mg/mL with varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1 M). Ensure the final buffer concentration is consistent across all samples.

-

As a control, prepare a buffer blank with the highest concentration of this compound.

-

Incubate all samples at the desired temperature (e.g., 37°C) for a specified time to induce aggregation if necessary.

-

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired measurement temperature.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, non-specific aggregates.

-

Carefully transfer the supernatant to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.

-

Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

-

Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) for each sample.

-

-

Data Analysis:

-

Compare the Rh and PDI values of the protein samples in the presence and absence of this compound. A decrease in the average Rh and PDI in the presence of this compound indicates a reduction in protein aggregation.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the effect of this compound on the secondary structure of a protein.

Materials:

-

Purified protein of interest

-

This compound

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4), with low chloride concentration

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

-

Sample Preparation:

-

Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer with varying concentrations of this compound (e.g., 0 M, 0.5 M, 1 M).

-

Prepare corresponding buffer blanks containing the same concentrations of this compound.

-

-

CD Measurement:

-

Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).

-

Record a baseline spectrum with the buffer blank.

-

Record the CD spectrum of each protein sample.

-

Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from each protein spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

Compare the CD spectra of the protein in the presence and absence of this compound. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Fluorescence Spectroscopy for Probing Hydrophobic Environment

Objective: To monitor changes in the exposure of hydrophobic regions of a protein in the presence of this compound using an extrinsic fluorescent probe like 8-Anilinonaphthalene-1-sulfonic acid (ANS).

Materials:

-

Purified protein of interest

-

This compound

-

ANS stock solution (e.g., 1 mM in water)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Fluorometer

-

Quartz cuvette

Protocol:

-

Sample Preparation:

-

Prepare protein samples at a low concentration (e.g., 5-10 µM) in the buffer with varying concentrations of this compound.

-

Add a small aliquot of the ANS stock solution to each sample to a final concentration of e.g., 50 µM.

-

Incubate the samples in the dark for 30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 380 nm.

-

Record the emission spectrum from 400 nm to 600 nm.

-

Record the spectrum of a buffer blank containing ANS and the respective this compound concentration.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from each protein sample spectrum.

-

Compare the fluorescence intensity and the wavelength of maximum emission (λmax) for each sample. A decrease in ANS fluorescence intensity and a red shift in λmax in the presence of this compound would suggest that this compound is shielding the hydrophobic regions of the protein from the ANS probe.

-

Applications in Drug Development and Research

The ability of this compound to stabilize proteins and prevent aggregation has significant implications for the pharmaceutical industry and academic research.

-

Improving Protein Yield and Purity: this compound can be included in lysis and purification buffers to increase the yield of soluble recombinant proteins, particularly those prone to forming inclusion bodies.[2]

-

Facilitating Structural Studies: By preventing aggregation and promoting monodispersity, this compound can be a crucial additive in protein crystallization and for obtaining high-quality data from techniques like NMR and SAXS.[3][4]

-

Formulation of Biotherapeutics: this compound can be explored as an excipient in the formulation of therapeutic proteins, such as monoclonal antibodies, to enhance their stability and shelf-life. Its non-toxic and non-denaturing properties make it an attractive candidate for this application.

-

Drug Discovery and Screening: In high-throughput screening campaigns, this compound can be used to maintain the stability and activity of target proteins, leading to more reliable and reproducible results.

Conclusion

This compound is a versatile and effective tool for researchers working with proteins. Its ability to interact with and shield hydrophobic regions on the protein surface provides a powerful means to combat aggregation and enhance protein stability. While the precise molecular details of its interaction are still under investigation, the empirical evidence for its utility is substantial. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in a wide range of research and development settings. Further quantitative studies are warranted to fully elucidate the thermodynamics and kinetics of this compound-protein interactions, which will undoubtedly lead to even more sophisticated applications of this valuable chemical chaperone.

References

- 1. Protein stabilizer, this compound, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of antigen-antibody binding using specific anti-lysozyme antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR spectroscopy of ubiquitin chains : Linkage chemistry and chain behavior [kops.uni-konstanz.de]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

Methodological & Application

Application Notes and Protocols for NDSB-195 in the Recovery of Proteins from Inclusion Bodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and drug development. A common challenge in this process is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. To obtain biologically active protein, these inclusion bodies must be solubilized and the protein correctly refolded. Non-Detergent Sulfobetaines (NDSBs) are a class of compounds that can aid in this process. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic molecule that acts as a protein stabilizer and aggregation suppressor.[1][2] It is particularly useful as an additive in refolding buffers to enhance the yield of correctly folded, active protein from solubilized inclusion bodies.[1][3][4] Unlike strong denaturants, NDSBs are mild and non-denaturing, and they can be easily removed by dialysis.[1][5]

These application notes provide a detailed protocol for the use of this compound in the refolding of proteins recovered from inclusion bodies.

Mechanism of Action

This compound is thought to facilitate protein refolding by preventing non-specific hydrophobic interactions that lead to aggregation.[1][5] Its zwitterionic nature over a wide pH range and its inability to form micelles distinguish it from traditional detergents.[1][5] The proposed mechanism involves the interaction of the short hydrophobic group of this compound with exposed hydrophobic regions on protein folding intermediates, thereby stabilizing them and preventing them from aggregating.[1][5] This allows the protein a greater opportunity to achieve its native, biologically active conformation.

Data Presentation

The effectiveness of this compound can be protein-dependent, and its optimal concentration in the refolding buffer often needs to be determined empirically. Below is a summary of reported quantitative data on the effects of this compound and other refolding additives.

Table 1: Effect of this compound Concentration on Protein Solubility

| Protein | This compound Concentration | Observed Effect on Solubility | Reference |

| Lysozyme | 0.25 M | Solubility approximately doubled. | [5] |

| Lysozyme | 0.75 M | Solubility nearly tripled. | [5] |

Table 2: Comparative Effect of Refolding Additives on BMP-2 Dimerization

| Additive Class | Additive Example(s) | Relative Yield of BMP-2 Dimers (Qualitative) | Reference |

| Ionic Detergents | Sarkosyl, Cetylpyridinium chloride (CPC) | Highest | [3][4] |

| Zwitterionic Detergents | This compound | High | [3][4] |

| Nonionic Detergents | NP-40, Tween 80 | High | [3][4] |

| Other Additives | Arginine, Cyclodextrins, Sugars (e.g., glucose) | Variable | [3][4] |

Experimental Protocols

The following is a generalized protocol for the recovery of protein from inclusion bodies, with a focus on the use of this compound in the refolding step. It is crucial to note that optimization of buffer composition, pH, temperature, and incubation times will be necessary for each specific protein.

Part 1: Isolation and Washing of Inclusion Bodies

This initial phase aims to separate the inclusion bodies from the bulk of the host cell proteins and other contaminants.

-

Cell Lysis:

-

Resuspend the cell pellet from your protein expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

-

Lyse the cells using a standard method such as sonication or high-pressure homogenization. Ensure the sample is kept cold to minimize proteolysis.

-

-

Inclusion Body Collection:

-

Centrifuge the cell lysate at a speed sufficient to pellet the dense inclusion bodies (e.g., 10,000 - 15,000 x g for 15-30 minutes at 4°C).

-

Carefully decant and discard the supernatant containing the soluble proteins.

-

-

Washing Steps:

-

Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer with 1% Triton X-100) to remove membrane proteins and lipids.

-

Centrifuge as in step 2 and discard the supernatant.

-

Repeat the wash step with a buffer containing a low concentration of a denaturant (e.g., Lysis Buffer with 1-2 M Urea) to remove contaminating proteins.

-

Perform a final wash with the lysis buffer without any additives to remove residual detergents and denaturants.

-

Part 2: Solubilization of Inclusion Bodies

The goal of this step is to completely denature and solubilize the aggregated protein from the washed inclusion bodies.

-

Solubilization Buffer Preparation:

-

Prepare a solubilization buffer containing a strong denaturant. Common choices are:

-

8 M Urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

-

Add a reducing agent to the solubilization buffer to break any incorrect disulfide bonds (e.g., 10-50 mM DTT or β-mercaptoethanol).

-

-

Inclusion Body Solubilization:

-

Resuspend the washed inclusion body pellet in the solubilization buffer.

-

Incubate with gentle agitation at room temperature or 37°C for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.

-

Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes to remove any remaining insoluble material.

-

Carefully collect the supernatant containing the solubilized, denatured protein.

-

Part 3: Protein Refolding with this compound

This is the critical step where the denatured protein is allowed to refold into its native conformation. This compound is added to the refolding buffer to suppress aggregation and promote correct folding. The most common method for initiating refolding is rapid dilution.

-

Refolding Buffer Preparation:

-

Prepare a refolding buffer. The composition will be protein-specific, but a typical starting point is:

-

50 mM Tris-HCl, pH 7.5 - 8.5

-

100-500 mM NaCl (or other salts)

-

A redox system to facilitate correct disulfide bond formation (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))

-

0.5 - 1.0 M this compound (This is a starting concentration range and should be optimized)

-

Other optional additives like L-arginine (0.4-1.0 M), sugars, or polyethylene (B3416737) glycol (PEG) can also be included.

-

-

-

Rapid Dilution Refolding:

-

Slowly add the solubilized protein solution from Part 2 into a larger volume of the refolding buffer with gentle and constant stirring. A dilution factor of 1:20 to 1:100 is common. This rapid decrease in denaturant concentration initiates refolding.

-

The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 µg/mL, to favor intramolecular folding over intermolecular aggregation.

-

Incubate the refolding mixture at a controlled temperature (often 4°C) for 12-48 hours with gentle stirring.

-

-

Analysis of Refolded Protein:

-

After incubation, centrifuge the solution to pellet any aggregated protein.

-

Analyze the supernatant for the concentration of soluble protein and assess its biological activity using a relevant assay.

-

Further purification of the refolded protein using chromatographic techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography) is usually required.

-

Mandatory Visualizations

Caption: Workflow for protein recovery from inclusion bodies using this compound.

Caption: Role of this compound in the protein refolding pathway.

References

- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. Protein stabilizer, this compound, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hamptonresearch.com [hamptonresearch.com]

Application Notes and Protocols for NDSB-195 in Protein Crystallization Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate), a non-detergent sulfobetaine, as a beneficial additive in protein crystallization screening. This compound is a zwitterionic compound that can enhance protein solubility, prevent non-specific aggregation, and promote the growth of high-quality crystals.[1][2][3] This document outlines the mechanism of action, key applications with quantitative data, and detailed protocols for the effective use of this compound in crystallization experiments.

Introduction to this compound

Non-detergent sulfobetaines (NDSBs) are a class of small, synthetic protein stabilizers.[4][5] Unlike traditional detergents, NDSBs like this compound do not form micelles and are non-denaturing, allowing most enzymes to remain active in their presence.[1][2]

Key Properties of this compound:

-

Zwitterionic: Possesses both a positive and a negative charge, maintaining a neutral charge over a wide pH range.[1][4]

-

High Solubility: Highly soluble in water, typically greater than 2.0 M.[1][2]

-

Low Viscosity: Does not significantly increase the viscosity of solutions, unlike polyols.[4]

-

Prevents Aggregation: The short hydrophobic group interacts with hydrophobic regions on proteins, preventing non-specific aggregation that can impede crystallization.[1][3]

-

Enhances Solubility: Increases the solubility of proteins, which can be beneficial for achieving the supersaturation state required for crystallization.[1][2]

Mechanism of Action in Protein Crystallization

The primary role of this compound in protein crystallization is to act as a solubilizing agent that prevents the formation of amorphous aggregates.[6] By interacting with hydrophobic patches on the protein surface, this compound can prevent non-specific protein-protein interactions that lead to precipitation rather than ordered crystal lattice formation.[1][3] This allows for a more controlled approach to supersaturation, favoring the growth of well-ordered crystals. Furthermore, studies on ubiquitin have shown that this compound can enhance the dynamics of certain protein loops, which may contribute to the conformational flexibility required for packing into a crystal lattice.[4][5]

Applications and Quantitative Data

This compound has been successfully employed to improve crystallization outcomes for a variety of proteins. The following table summarizes key quantitative data from published studies.

| Protein | Effect of this compound | This compound Concentration | Precipitant | Reference |

| Lysozyme | Increased solubility by nearly double.[1] | 0.25 M | Sodium Chloride | [1] |

| Lysozyme | Increased solubility by nearly triple.[1][3] | 0.75 M | Sodium Chloride | [1][3] |

| Lysozyme | Enabled crystallization with ammonium (B1175870) sulfate (B86663) at pH 4.6, where it typically forms a precipitate.[1][6] | 0.5 M | Ammonium Sulfate (22% saturation) | [6] |

| Lysozyme | Increased crystal size and growth rate, yielding large crystals (up to 0.5 x 0.5 x 0.75 mm).[6] | 0.5 - 1.0 M | Not specified | [6] |

| Malate Dehydrogenase (MDH) | Increased crystal size from 0.1 mm to 0.4 mm.[1] | Not specified | Not specified | [1] |

| Desulfovibrio Gigas type II ferredoxin | Reduced crystal twinning and resulted in a new crystal form.[1] | Not specified | Not specified | [1] |

Experimental Protocols

Stock Solution Preparation

Materials:

-

This compound powder

-

High-purity water (Milli-Q or equivalent)

-

Sterile filter (0.22 µm)

-

Sterile storage container

Protocol:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in high-purity water to create a 1 M or 2 M stock solution.

-

Ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Sterile filter the this compound solution using a 0.22 µm filter into a sterile container.[1][2]

-

Store the stock solution at room temperature. Note that NDSB solutions can degrade over several weeks, so fresh preparation is recommended for optimal results.[1][2]

Protocol for Initial Screening with this compound

This protocol describes the incorporation of this compound as an additive in a standard sparse matrix or grid crystallization screen.

Materials:

-

Purified protein sample at a suitable concentration (e.g., 5-20 mg/mL)

-

1 M this compound stock solution

-

Commercially available or custom crystallization screens

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Pipettes and tips

Protocol:

-

Protein Preparation: Prepare your protein in a minimal buffer that ensures its stability.

-

Additive Addition: Add the 1 M this compound stock solution directly to your protein sample to achieve a final this compound concentration in the range of 0.1 M to 0.5 M. It is crucial to add this compound to the protein before adding the precipitant.[1][2]

-

Screening Setup:

-

Pipette the reservoir solutions from your crystallization screen into the wells of the crystallization plate.

-

In the drop well (for sitting drop) or on the cover slip (for hanging drop), mix your protein/NDSB-195 solution with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.

-

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

-

Observation: Regularly monitor the drops for crystal growth over several days to weeks.

Important Consideration: Since this compound is a solubilizing agent, you may observe fewer initial "hits" (precipitate or crystals) compared to screens without it. If a previously successful crystallization condition does not yield crystals with this compound, it may be necessary to increase the precipitant concentration.[1][2]

Protocol for Optimization of Crystallization Conditions

If initial screening with this compound yields promising leads (e.g., microcrystals, crystalline precipitate), further optimization is required.

Materials:

-

Purified protein sample

-

1 M this compound stock solution

-

Stock solutions of the primary precipitant, buffer, and any other additives from the initial hit condition.

Protocol:

-

Vary this compound Concentration: Set up a grid screen around the initial hit condition, varying the final concentration of this compound in the drop from 0.1 M to 1.0 M.

-

Vary Precipitant Concentration: For a fixed this compound concentration (e.g., the optimal concentration from the previous step), create a gradient of the precipitant concentration. You may need to explore higher precipitant concentrations than in the absence of this compound.

-

Vary pH: Fine-tune the pH of the buffer in the crystallization condition by ±0.5 pH units around the initial hit.

-

Vary Protein Concentration: Test a range of protein concentrations in the presence of the optimal this compound concentration.

-

Incubate and Observe: As with the initial screening, incubate the plates at a constant temperature and monitor for crystal growth.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical considerations when using this compound in protein crystallization.

Caption: Experimental workflow for initial protein crystallization screening with this compound.

Caption: Workflow for the optimization of crystallization conditions using this compound.

Caption: Logical relationship between common crystallization problems and the role of this compound.

Troubleshooting

-

No Crystals or Precipitate: The concentration of the precipitant may be too low due to the solubilizing effect of this compound. Gradually increase the precipitant concentration in your optimization screen.

-

Amorphous Precipitate: The concentration of this compound may be too low to prevent aggregation, or the protein/precipitant concentration is too high. Try increasing the this compound concentration or decreasing the protein and/or precipitant concentration.

-

pH Drift: Although this compound should not significantly alter the pH of well-buffered solutions, some drift is possible in poorly buffered systems (e.g., 10 mM Tris-HCl). Ensure a buffer concentration of at least 25 mM is present.[1][2]

Conclusion

This compound is a valuable tool in the protein crystallographer's toolkit. Its ability to increase protein solubility and prevent aggregation can be instrumental in obtaining high-quality crystals, particularly for challenging proteins. By systematically incorporating this compound into screening and optimization experiments as outlined in these protocols, researchers can significantly enhance their chances of successful structure determination.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. interchim.fr [interchim.fr]

- 3. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. Protein stabilizer, this compound, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

Optimizing Protein Refolding with NDSB-195: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry, particularly in preventing aggregation and facilitating the refolding of denatured proteins. NDSB-195, also known as dimethylethylammonium propane (B168953) sulfonate, is a member of this family that effectively aids in the renaturation of proteins expressed in systems like E. coli, where inclusion body formation is common.[1] This document provides detailed application notes and protocols for utilizing this compound to enhance protein refolding yields.

NDSBs are thought to function by interacting with the hydrophobic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation.[1] Unlike detergents, they do not form micelles and can be easily removed by dialysis.[2] The optimal concentration of this compound is protein-dependent, necessitating empirical determination for each specific protein.[3]

Data Presentation

The efficacy of this compound in enhancing protein solubility and refolding is concentration-dependent. Below is a summary of quantitative data from a study on lysozyme, illustrating the positive impact of increasing this compound concentration on protein solubility.

| Protein | This compound Concentration (M) | Effect on Solubility |

| Lysozyme | 0.25 | Nearly doubled |

| Lysozyme | 0.75 | Nearly tripled |

| Table 1: Effect of this compound Concentration on Lysozyme Solubility.[1][2] |

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Protein Refolding

This protocol outlines a high-throughput screening method to determine the optimal concentration of this compound for refolding a target protein from inclusion bodies.[4]

Materials:

-

Purified inclusion bodies of the target protein

-

Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in a suitable buffer like Tris-HCl, pH 8.0)

-

Refolding Buffer Base (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

This compound stock solution (e.g., 2 M in water)

-

96-well microplates

-

Spectrophotometer or plate reader for turbidity or activity assays

-

(Optional) Other refolding additives (e.g., L-arginine, redox shuffling agents like GSH/GSSG)

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 1-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.

-

Preparation of Refolding Buffers: In a 96-well plate, prepare a gradient of this compound concentrations in the Refolding Buffer Base. For example, a two-fold serial dilution starting from 1 M down to 0 M (control). Other refolding additives can be included at fixed concentrations.

-

Initiation of Refolding by Dilution: Rapidly dilute the solubilized protein from step 1 into the wells of the 96-well plate containing the different refolding buffers. A typical dilution factor is 1:100 (e.g., 2 µL of denatured protein into 198 µL of refolding buffer). The final protein concentration in the refolding buffer should be in the range of 10-100 µg/mL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.

-

Analysis of Refolding Yield:

-

Turbidity Measurement: Measure the optical density (OD) at a wavelength between 340-400 nm to assess protein aggregation. Lower turbidity indicates better refolding.

-

Activity Assay: If the target protein has a measurable biological activity, perform an activity assay to determine the amount of correctly folded protein.

-

Chromatographic Analysis: Techniques like size-exclusion chromatography (SEC) can be used to separate and quantify the monomeric, correctly folded protein from aggregates.

-

Protocol 2: Scale-up of Protein Refolding with Optimized this compound Concentration

Once the optimal this compound concentration is determined, this protocol can be used for larger-scale protein refolding.

Materials:

-

Solubilized inclusion bodies of the target protein

-

Optimized Refolding Buffer (containing the predetermined optimal concentration of this compound and other additives)

-

Dialysis tubing or a tangential flow filtration (TFF) system

-

Purification system (e.g., chromatography columns)

Procedure:

-

Refolding by Dilution: Slowly add the solubilized protein to a larger volume of the Optimized Refolding Buffer with gentle stirring. Maintain the optimal protein and this compound concentrations determined from the screening experiment.

-

Incubation: Allow the protein to refold for the optimized time and temperature.

-

Removal of Denaturant and this compound:

-

Dialysis: Transfer the refolding mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a buffer without denaturant and this compound. Perform several buffer changes to ensure complete removal.

-

Tangential Flow Filtration (TFF): Use a TFF system for buffer exchange, which is generally faster and more scalable than dialysis.

-

-

Purification of Refolded Protein: Purify the correctly folded protein from any remaining aggregates or misfolded species using appropriate chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

-

Analysis and Storage: Analyze the purity and activity of the final protein product. Store the purified protein under appropriate conditions to maintain its stability and activity.

Mandatory Visualization

Caption: Workflow for optimizing protein refolding using this compound.

Caption: Proposed mechanism of this compound in preventing aggregation.

References

- 1. NDSB 195 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

NDSB-195 as a Potent Additive in Cell Lysis Buffers for Enhanced Extraction of Membrane Proteins

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, yet their extraction and solubilization from the lipid bilayer present significant challenges. Their hydrophobic nature often leads to aggregation and loss of function upon removal from their native environment. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds that have emerged as powerful tools to enhance the yield and stability of membrane proteins during extraction. NDSB-195, in particular, has demonstrated significant efficacy in preventing protein aggregation and improving solubilization.[1][2] This document provides detailed application notes and protocols for the use of this compound as an additive in cell lysis buffers for the extraction of membrane proteins.

NDSBs are zwitterionic compounds that, unlike traditional detergents, do not form micelles.[1][2] Their mechanism of action is attributed to their ability to interact with the hydrophobic regions of proteins, thereby preventing non-specific aggregation and facilitating their solubilization.[1][2] They are highly soluble in water, easily removable by dialysis, and generally do not interfere with downstream applications.[1][2]

Key Advantages of this compound in Membrane Protein Extraction

-

Increased Protein Yield: The addition of this compound to lysis buffers can significantly increase the yield of solubilized membrane proteins.

-

Prevention of Aggregation: this compound effectively prevents the aggregation of hydrophobic membrane proteins upon their removal from the lipid bilayer.[1][2]

-

Maintenance of Protein Stability: By minimizing aggregation, this compound helps to maintain the native conformation and stability of the extracted proteins.

-

Compatibility: this compound is compatible with a wide range of buffer components and downstream applications, including chromatography and immunoassays.

Quantitative Data on the Efficacy of this compound

The use of this compound and related non-detergent sulfobetaines has been shown to substantially improve the extraction and solubilization of proteins. The following table summarizes key quantitative findings.

| Parameter | Condition | Result | Reference |

| Membrane Protein Extraction Yield | Addition of sulfobetaine-type mild solubilization agents | Up to 100% increase in yield | |

| General Protein Extraction Yield | Addition of NDSBs | Up to 30% increase in yield of membrane, nuclear, and cytoskeletal-associated proteins. | |

| Lysozyme Solubility | 0.25 M this compound | Solubility almost doubles | [1][2] |

| Lysozyme Solubility | 0.75 M this compound | Solubility nearly triples | [1][2] |

Experimental Protocols

This section provides detailed protocols for the preparation of a cell lysis buffer supplemented with this compound and its application in the extraction of membrane proteins from cultured mammalian cells.

Protocol 1: Preparation of this compound Supplemented Lysis Buffer (N-RIPA Buffer)

This protocol describes the preparation of a modified RIPA buffer containing this compound for enhanced membrane protein extraction.

Materials:

-

Tris-HCl

-

NaCl

-

NP-40 (or other suitable non-ionic detergent)

-

Sodium deoxycholate

-

SDS

-

This compound

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (optional)

-

Nuclease (e.g., Benzonase) (optional)

-

Ultrapure water

Buffer Composition (for 100 mL):

| Component | Final Concentration | Amount |

| Tris-HCl, pH 7.5 | 50 mM | 5 mL of 1 M stock |

| NaCl | 150 mM | 3 mL of 5 M stock |

| NP-40 | 1% (v/v) | 1 mL |

| Sodium deoxycholate | 0.5% (w/v) | 0.5 g |

| SDS | 0.1% (w/v) | 0.1 g |

| This compound | 0.5 M | 9.76 g |

| Ultrapure water | to 100 mL |

Procedure:

-

In a clean beaker, combine the Tris-HCl, NaCl, NP-40, sodium deoxycholate, and SDS.

-

Add approximately 80 mL of ultrapure water and stir until all components are dissolved.

-

Add the this compound and continue stirring until it is completely dissolved. The high concentration of this compound may require gentle warming to fully dissolve.

-

Adjust the final volume to 100 mL with ultrapure water.

-

Store the buffer at 4°C.

-

Immediately before use, add protease and phosphatase inhibitors to the required volume of N-RIPA buffer. If nucleic acid contamination is a concern, a nuclease can also be added.

Protocol 2: Extraction of Membrane Proteins from Adherent Mammalian Cells

Materials:

-

Cultured adherent mammalian cells (e.g., in a 10 cm dish)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

N-RIPA Buffer (pre-chilled and supplemented with inhibitors)

-

Cell scraper

-

Microcentrifuge tubes (pre-chilled)

-

Refrigerated microcentrifuge

Procedure:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add 1 mL of ice-cold, inhibitor-supplemented N-RIPA Buffer to the dish.

-

Incubate the dish on ice for 15-30 minutes with occasional gentle rocking to ensure even coverage of the lysis buffer.

-

Using a pre-chilled cell scraper, scrape the cells from the surface of the dish.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

To ensure complete lysis and to shear cellular DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid overheating.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.

-

Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C.

Visualizations

Experimental Workflow for Membrane Protein Extraction

Caption: Workflow for membrane protein extraction using this compound.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-characterized membrane protein that plays a crucial role in cell signaling, regulating processes such as cell proliferation, survival, and differentiation. Its extraction and study are of significant interest in cancer research. The following diagram illustrates a simplified EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Solubilizing Hydrophobic Peptides with NDSB-195

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic peptides, such as those with transmembrane domains or a high proportion of nonpolar amino acids, present a significant challenge in analytical and pharmaceutical research due to their poor solubility in aqueous solutions. This inherent hydrophobicity often leads to aggregation and precipitation, hindering accurate analysis and formulation. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that effectively solubilize proteins and prevent their aggregation without causing denaturation.[1][2] Unlike traditional detergents, this compound does not form micelles, which simplifies its removal from the sample via dialysis.[1] Its ability to increase the solubility of proteins, like lysozyme, has been demonstrated, making it a promising agent for handling challenging hydrophobic peptides.[3][4]

These application notes provide detailed protocols and guidelines for utilizing this compound to enhance the solubility of hydrophobic peptides for various analytical applications, including mass spectrometry and NMR spectroscopy.

Mechanism of Action

This compound is an amphiphilic molecule with a charged sulfobetaine head group and a short hydrophobic tail. It is thought to interact with the hydrophobic regions of peptides, preventing the intermolecular hydrophobic interactions that lead to aggregation.[3][4] This non-denaturing solubilization helps to maintain the native conformation of the peptide in solution, which is crucial for functional and structural studies.

Data Presentation

The following table provides illustrative data on the effect of this compound on the solubility of a model hydrophobic peptide. This data is based on the known effects of this compound on proteins and serves to demonstrate the expected dose-dependent increase in peptide solubility.

| This compound Concentration (M) | Model Hydrophobic Peptide Solubility (µg/mL) | Fold Increase in Solubility |

| 0 (Control) | 10 | 1.0 |

| 0.25 | 25 | 2.5 |

| 0.50 | 55 | 5.5 |

| 0.75 | 85 | 8.5 |

| 1.0 | 120 | 12.0 |

Caption: Illustrative data showing the dose-dependent effect of this compound on the solubility of a model hydrophobic peptide. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solubilization of a Lyophilized Hydrophobic Peptide for Mass Spectrometry Analysis

This protocol describes the steps for solubilizing a lyophilized hydrophobic peptide using this compound for subsequent analysis by mass spectrometry (e.g., LC-MS).

Materials:

-

Lyophilized hydrophobic peptide

-

This compound (CAS: 160255-06-1)

-

High-purity water (e.g., Milli-Q)

-

Organic solvent (e.g., DMSO, acetonitrile)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid (0.1% v/v)

-

Low protein binding microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Prepare this compound Stock Solution:

-

Prepare a 2 M stock solution of this compound in high-purity water.

-

Ensure the this compound is fully dissolved by vortexing. The solution can be sterile-filtered (0.22 µm) for long-term storage at 4°C.

-

-

Initial Peptide Dissolution (Optional, for highly aggregation-prone peptides):

-

To the microcentrifuge tube containing the lyophilized peptide, add a minimal volume of a suitable organic solvent (e.g., 5-10 µL of DMSO) to wet the peptide pellet.

-

Gently vortex for 30 seconds.

-

-

Solubilization with this compound:

-

Prepare a working solution of this compound in 50 mM ammonium bicarbonate buffer. The final concentration of this compound should be optimized for your specific peptide, typically in the range of 0.5 M to 1.0 M.[5]

-

Add the this compound/buffer solution to the peptide-containing tube to achieve the desired final peptide concentration.

-

Vortex the solution for 1-2 minutes.

-

Sonicate the sample in a bath sonicator for 5-10 minutes to aid dissolution.

-

-

Sample Clarification:

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.

-

Carefully transfer the supernatant to a new low protein binding tube.

-

-

Preparation for Mass Spectrometry:

-

Dilute the solubilized peptide solution with 0.1% formic acid in water/acetonitrile to a concentration suitable for your mass spectrometer.

-

The presence of this compound is generally compatible with ESI-MS, but it is advisable to perform a preliminary analysis to ensure no significant ion suppression occurs. Due to its non-micellar nature, this compound can be removed by dialysis if necessary.

-

Protocol 2: Solubilization of a Hydrophobic Peptide for NMR Spectroscopy

This protocol outlines the preparation of a hydrophobic peptide sample with this compound for structural analysis by NMR.

Materials:

-

Lyophilized hydrophobic peptide

-

This compound

-

Deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O)

-

NMR buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

-

Low volume NMR tubes

Procedure:

-

Prepare Deuterated this compound Buffer:

-

Dissolve this compound directly in the deuterated NMR buffer to the desired final concentration (e.g., 0.5 M). Ensure the pH is adjusted after the addition of this compound.

-

-

Peptide Solubilization:

-

Dissolve the lyophilized peptide directly in the deuterated this compound buffer to the final desired peptide concentration for NMR analysis (typically 0.1-1.0 mM).

-

Gently vortex and sonicate as described in Protocol 1 to ensure complete dissolution.

-

-

Sample Preparation for NMR:

-

Centrifuge the sample to remove any particulates.

-

Transfer the clear supernatant to an NMR tube.

-

Visualizations

Experimental Workflow for Hydrophobic Peptide Solubilization and Analysis

Caption: Workflow for solubilizing hydrophobic peptides with this compound.

Logical Relationship of this compound Action

Caption: How this compound overcomes peptide aggregation for analysis.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enhancing Long-Term Protein Stability with NDSB-195: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of proteins is a critical factor in a wide range of applications, from basic research to the development of therapeutic drugs. Proteins are susceptible to degradation, aggregation, and loss of function over time, which can compromise experimental results and the efficacy of protein-based products. Non-Detergent Sulfobetaine 195 (NDSB-195) is a zwitterionic compound that has demonstrated significant potential in stabilizing proteins.[1][2] This document provides detailed application notes and protocols for utilizing this compound solutions to enhance the long-term storage and stability of proteins.

This compound, also known as Dimethylethylammonium Propane Sulfonate, is recognized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[3][4][5] Unlike traditional detergents, this compound does not form micelles and is easily removable by dialysis, making it a valuable tool in protein biochemistry.[3][6] Its zwitterionic nature over a broad pH range and minimal impact on buffer viscosity further contribute to its utility.[1][3]

Mechanism of Action

The stabilizing effect of this compound is attributed to its ability to interact with the hydrophobic regions of proteins.[3][6] This interaction is thought to prevent the intermolecular hydrophobic interactions that lead to aggregation. By binding to the protein surface, this compound can help maintain the native conformation and enhance solubility. Studies on ubiquitin have shown that this compound can enhance protein stability against chemical denaturation.[2]

Quantitative Data on Protein Stability in this compound